molecular formula C16H13N3O B2672838 5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile CAS No. 712282-24-1

5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

Cat. No. B2672838
CAS RN: 712282-24-1
M. Wt: 263.3
InChI Key: IGZOETULBZWTBX-UHFFFAOYSA-N
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Description

5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile (CEN) is an organic compound belonging to the class of heterocyclic compounds. It has been widely studied in the field of medicinal chemistry due to its potential pharmacological properties. Specifically, CEN has been studied for its ability to act as an agonist of the cannabinoid receptor type 1 (CB1). In addition, CEN has been studied for its potential to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.

Scientific Research Applications

Synthesis and Structural Studies

  • Microwave-Assisted Synthesis for Serotonin Receptor Antagonists : Compounds related to 5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile were synthesized using microwave irradiation, showing potential as serotonin 5-HT3 receptor antagonists. This indicates its relevance in developing drugs affecting serotonin receptors (Mahesh, Perumal, & Pandi, 2004).

  • Structural Characterization of Related Compounds : Structural and spectral characterization studies of compounds similar to 5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, provide insights into the molecular structure and reaction mechanisms of this class of chemicals (Dong & Quan, 2000).

Pharmacological and Biological Applications

  • Antioxidant Activity : Derivatives of 2-acetylnaphthalene, closely related to 5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile, have demonstrated promising antioxidant activity. This suggests potential therapeutic applications in conditions related to oxidative stress (Taha, 2012).

  • Metabolic Pathway Elucidation in Drug Development : The compound 5-(Ethylsulfonyl)-2-(naphthalen-2-yl)benzo[d]oxazole, structurally similar to 5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile, was involved in clinical studies for Duchenne Muscular Dystrophy. Understanding its metabolic pathways, including its major metabolites, contributes to drug development and safety profiling (Chatzopoulou et al., 2019).

Chemical Synthesis and Analysis

  • Heterocyclic System Synthesis : Research on the synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems, which include similar naphthalene and oxazole structures, highlights the compound's relevance in creating new chemical entities with potential medicinal applications (Osyanin, Osipov, & Klimochkin, 2012).

  • Polyfunctional Heterocyclic Derivative Synthesis : The synthesis of polyfunctional heterocyclic derivatives, incorporating structures akin to 5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile, sheds light on the versatility of these compounds in creating diverse chemical structures for various applications (Azab & Rady, 2012).

  • Liquid Chromatographic Applications : Derivatives of 2-(2,3-naphthalimino)ethyl, related to 5-(Ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile, are used as labelling agents for carboxylic acids in liquid chromatography, indicating their utility in analytical chemistry (Yasaka et al., 1990).

properties

IUPAC Name

5-(ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-18-16-14(10-17)19-15(20-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZOETULBZWTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

712282-24-1
Record name 5-(ethylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
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